15(S)-Hpete

Vue d'ensemble

Description

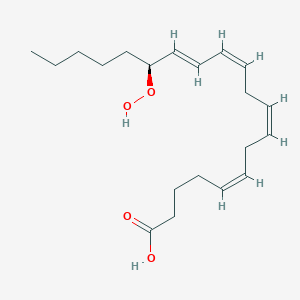

15(S)-HPETE is the (S)-enantiomer of 15-HPETE. It has a role as a mouse metabolite. It is functionally related to an icosa-5,8,11,13-tetraenoic acid. It is a conjugate acid of a this compound(1-). It is an enantiomer of a 15(R)-HPETE.

This compound is a natural product found in Homo sapiens and Apis cerana with data available.

Activité Biologique

15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) is a critical eicosanoid derived from arachidonic acid, primarily synthesized by the enzyme 15-lipoxygenase (15-LOX). This compound plays significant roles in various biological processes, including inflammation, apoptosis, and angiogenesis. Understanding its biological activity is essential for elucidating its potential therapeutic applications and implications in disease.

1. Synthesis and Metabolism

This compound is an unstable hydroperoxide that is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), which is more stable and biologically active. Both this compound and 15(S)-HETE can be further metabolized into other bioactive lipids, contributing to a diverse array of physiological effects .

2.1 Apoptosis Induction

Research has demonstrated that this compound induces apoptosis in various cell types, particularly in endothelial cells derived from adipose tissue. The mechanism involves the activation of caspase-3, a key executor of apoptosis. Studies show that treatment with this compound significantly increases caspase-3 activity compared to control groups, indicating its pro-apoptotic effects .

- Caspase Activation : Increased levels of Bax/Bcl-2 ratio were observed, which correlates with enhanced caspase-3 activity. The decrease in Bcl-2 levels suggests that this compound promotes apoptosis through the modulation of apoptotic proteins .

2.2 Angiogenesis Inhibition

This compound has been shown to exert an angiostatic effect, inhibiting the formation of new blood vessels. This is particularly relevant in the context of cancer, where angiogenesis is crucial for tumor growth and metastasis. The compound's ability to induce apoptosis in endothelial cells contributes to its anti-angiogenic properties .

2.3 Inflammatory Response Modulation

As a metabolite of arachidonic acid, this compound plays a role in the inflammatory response. It has been implicated in the activation of various receptors involved in inflammation, such as the Leukotriene B4 receptor 2 (BLT2) and peroxisome proliferator-activated receptor gamma (PPARγ). These interactions can lead to the generation of reactive oxygen species (ROS), which are involved in inflammatory signaling pathways .

3. Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Mahipal et al., 2007 | Demonstrated that this compound induces apoptosis in leukemia cells through caspase-dependent mechanisms. |

| Ochi et al., 1992 | Showed that incorporation of this compound into cell membranes leads to lipid peroxidation and subsequent cell injury. |

| Ivanov et al., 2015 | Discussed how metabolites like this compound contribute to specialized pro-resolving mediators (SPMs) involved in inflammation resolution. |

4. Conclusion

The biological activity of this compound encompasses a range of effects from apoptosis induction to modulation of inflammatory responses and inhibition of angiogenesis. Its role as both a precursor and active metabolite highlights its importance in cellular signaling pathways related to health and disease.

Future research should focus on elucidating the precise molecular mechanisms underlying these activities, as well as exploring potential therapeutic applications targeting pathways influenced by this compound.

Applications De Recherche Scientifique

Anti-Angiogenic Effects

15(S)-Hpete has been shown to exert anti-angiogenic effects, which are critical in controlling abnormal blood vessel formation associated with diseases such as cancer and diabetic retinopathy.

- Mechanism of Action : Research indicates that this compound inhibits the production of Vascular Endothelial Growth Factor (VEGF) in endothelial cells derived from adipose tissue. In a study, treatment with this compound led to a 55% decrease in VEGF levels compared to controls, suggesting its potential as an anti-angiogenic agent .

- Caspase Activation : The compound also activates caspase-3, a key player in the apoptotic pathway, indicating that its anti-angiogenic effects may be mediated through apoptosis of endothelial cells .

Data Table: Effects of this compound on Angiogenesis

| Parameter | Control Group | This compound Group | Change (%) |

|---|---|---|---|

| VEGF Production (pg/mL) | 100 | 45 | -55 |

| Caspase-3 Activity | Baseline | Increased | Significant |

| Endothelial Tube Formation | Present | Absent | Complete Inhibition |

Role in Inflammation

This compound is implicated in modulating inflammatory responses. Its derivatives have been studied for their effects on various inflammatory pathways.

- NLRP3 Inflammasome : In models of lipopolysaccharide (LPS)-induced inflammation, metabolites of this compound have shown the ability to deactivate the NLRP3 inflammasome complex via the PPAR-γ pathway. This suggests that it could serve as a therapeutic agent in inflammatory diseases .

Case Study: Inflammation Model

In a study involving BALB/c mice subjected to LPS-induced septic shock:

- The administration of this compound derivatives resulted in improved survival rates and reduced inflammatory markers.

- The compound's ability to inhibit autophagy and induce apoptosis was noted, highlighting its multifaceted role in inflammation management.

Apoptosis Induction in Cancer Cells

The apoptotic properties of this compound have been explored extensively, particularly regarding its potential as an anti-cancer agent.

- Cancer Cell Lines : Studies show that this compound induces apoptosis in various cancer cell lines by modulating Bcl-2 family proteins. An increase in the Bax/Bcl-2 ratio was observed, leading to enhanced caspase-3 activity and subsequent cell death .

Data Table: Apoptosis Induction by this compound

| Cell Line | Treatment | Apoptosis Rate (%) |

|---|---|---|

| Leukemia Cells | Control | 10 |

| This compound | 70 | |

| Breast Cancer Cells | Control | 20 |

| This compound | 65 |

Cardiovascular Implications

The compound has been studied for its effects on cardiovascular health, particularly concerning prostacyclin synthesis.

- Prostacyclin Inhibition : Research indicates that this compound can inhibit prostacyclin synthesis in porcine aortic microsomes and bovine endothelial cells. This inhibition may have implications for cardiovascular diseases where prostacyclin plays a protective role .

Potential Therapeutic Applications

Given its multifactorial roles, there is ongoing research into the therapeutic applications of this compound:

- Cancer Therapy : Its ability to induce apoptosis selectively in cancer cells positions it as a potential candidate for targeted cancer therapies.

- Inflammatory Diseases : Due to its modulation of inflammatory pathways, it may be useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Analyse Des Réactions Chimiques

Enzymatic Reduction to 15(S)-HETE

15(S)-HPETE is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) via peroxidases, including:

- Glutathione peroxidases (GPx): Catalyze two-electron reduction using glutathione (GSH)

- Prostaglandin-endoperoxide synthase (COX) isoforms : COX-1 and COX-2 exhibit peroxidase activity

- Thromboxane synthase and prostacyclin synthase

Key Data :

- Reduction occurs within seconds in cellular environments

- 15(S)-HETE retains biological activity but lacks hydroperoxide reactivity

Oxidation to 15-Oxo-ETE

15(S)-HETE undergoes NAD+-dependent oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE):

Reaction :

15(S)-HETE + NAD+ → 15-oxo-ETE + NADH + H+

Experimental Findings :

- IC₅₀ of CAY10397 (15-PGDH inhibitor): 25 μM in R15L cells

- 15-Oxo-ETE suppresses endothelial cell proliferation (EC₅₀: 50 nM)

Phospholipid Incorporation

This compound is esterified into membrane phospholipids, primarily:

- Phosphatidylinositol (PI)

- Phosphatidylethanolamine (PE)

Mechanism :

- Acyl-CoA synthetase activates this compound for sn-2 position incorporation

- Phospholipase C (PLC) releases this compound-containing diacylglycerols

Functional Impact :

Non-Enzymatic Decomposition

This compound undergoes spontaneous degradation to reactive electrophiles:

Products :

- 4-Hydroxy-2(E)-nonenal (4-HNE)

- 4-Oxo-2(E)-nonenal (4-ONE)

- cis-4,5-Epoxy-2(E)-decenal

Toxicological Significance :

- Mutagenic in mammalian cells (IC₅₀: 10 μM for 4-HNE)

- Implicated in oxidative stress-related pathologies

Receptor-Mediated Signaling

This compound directly activates:

- BLT2 receptor : Promotes angiogenesis (EC₅₀: 100 nM)

- PPARγ : Induces apoptosis in cancer cells (EC₅₀: 500 nM)

Pathway Crosstalk :

- BLT2 activation upregulates VEGF in endothelial cells

- PPARγ activation inhibits NF-κB in prostate cancer

Analytical Detection Methods

Advanced techniques quantify this compound and derivatives:

- LC-ECAPCI/MRM/MS : LOD = 0.1 pmol for 15-oxo-ETE

- Chiral-phase HPLC : Resolves 15(S)- vs 15(R)-HETE (RT: 15.93 vs 12.60 min)

This comprehensive analysis underscores this compound's dual role as a signaling mediator and a source of cytotoxic electrophiles, with implications in inflammation, cancer, and vascular biology. Its stereospecific transformations highlight the precision of lipid mediator biosynthesis.

Propriétés

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYTORDSFIVKP-VAEKSGALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318203 | |

| Record name | 15(S)-HPETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15(S)-HPETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70981-96-3 | |

| Record name | 15(S)-HPETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70981-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Hpete, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070981963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15(S)-HPETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15(S)-Hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-HPETE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN3O939P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15(S)-HPETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.